![molecular formula C17H20ClN3O3 B7345608 2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7345608.png)
2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is also known as 'compound A' and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in the inflammatory response. It has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide in lab experiments is its potential applications in various fields, including anti-inflammatory, anti-tumor, and neuroprotective research. Additionally, its synthesis method is well-established, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications as a pesticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of research, such as anti-inflammatory and anti-tumor research.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide involves several steps. The first step involves the reaction of 4-chloro-2-methylphenol with 2-bromoacetophenone in the presence of a base to form 2-(4-chloro-2-methylphenoxy)acetophenone. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetophenone with pyrazol-4-ylboronic acid in the presence of a catalyst to form 2-(4-chloro-2-methylphenoxy)-N-(pyrazol-4-yl)acetophenone. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)-N-(pyrazol-4-yl)acetophenone with oxirane in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have potential applications in the field of agriculture as a pesticide.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-7-13(18)4-5-16(12)24-11-17(22)20-14-8-19-21(9-14)10-15-3-2-6-23-15/h4-5,7-9,15H,2-3,6,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPTZMULBNCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CN(N=C2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)
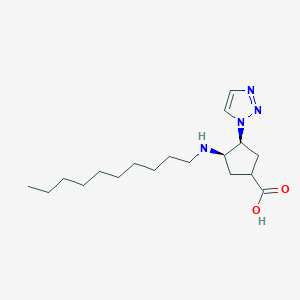
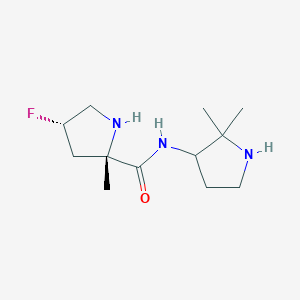
![1-[(1R,3S)-3-aminocyclopentyl]-N-[(3-fluoro-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345546.png)
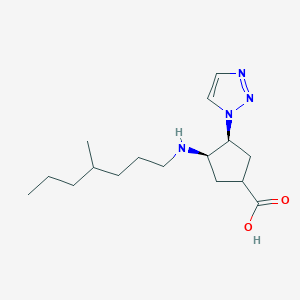
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7345560.png)
![(3aR,7aS)-6-methyl-1-(3-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345566.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1,3-benzoxazole](/img/structure/B7345579.png)
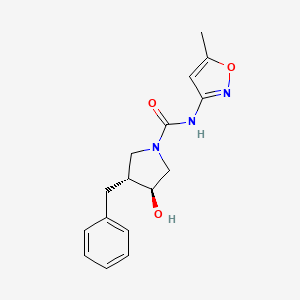
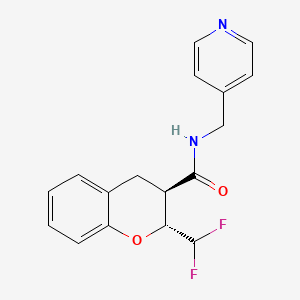
![4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345614.png)
![1-(2-chlorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345619.png)
![1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea](/img/structure/B7345633.png)